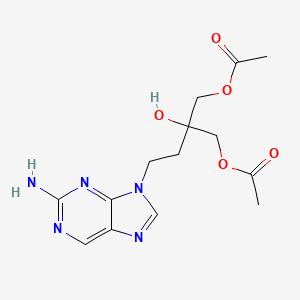

Hydroxy famciclovir

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)-2-hydroxybutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c1-9(20)23-6-14(22,7-24-10(2)21)3-4-19-8-17-11-5-16-13(15)18-12(11)19/h5,8,22H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXHFEDMUGFNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)(COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172645-79-3 | |

| Record name | Hydroxy famciclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172645793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXY FAMCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A7J57X3FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Antiviral Activity of Penciclovir (as the Active Metabolite of Famciclovir)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the in vitro antiviral properties of penciclovir, the biologically active metabolite of the prodrug famciclovir. Famciclovir itself is inactive in vitro; its efficacy is entirely dependent on its metabolic conversion to penciclovir.[1] This document elucidates the molecular mechanism of action, details established methodologies for evaluating antiviral potency and cytotoxicity, and presents a consolidated view of penciclovir's activity against key human herpesviruses. The causality behind experimental design and the importance of self-validating protocols are emphasized to ensure scientific integrity and reproducibility for professionals in the field of antiviral drug development.

Introduction: From Prodrug to Potent Inhibitor

In the landscape of anti-herpesvirus therapy, the development of oral prodrugs marked a significant advancement in bioavailability and patient compliance. Famciclovir is a prime example, serving as a well-absorbed oral prodrug for the potent antiviral agent penciclovir.[2] Following oral administration, famciclovir undergoes rapid and extensive first-pass metabolism, primarily involving de-acetylation and oxidation, to yield penciclovir.[3][4] This conversion is critical, as famciclovir lacks inherent antiviral activity. The primary metabolic pathway involves di-deacetylation to an intermediate (BRL 42359), followed by oxidation at the 6-position of the purine ring by aldehyde oxidase in the liver to form penciclovir.[5]

Penciclovir is a guanine nucleoside analog, structurally similar to acyclovir, and exhibits a highly selective and potent inhibitory effect against herpesviruses, notably Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2), and Varicella-Zoster Virus (VZV).[1][6] Its mechanism hinges on the targeted disruption of viral DNA synthesis in infected cells, a process this guide will explore in detail.

Caption: Metabolic activation of Famciclovir to Penciclovir.

Core Mechanism of Antiviral Action

The selectivity and potency of penciclovir are rooted in its targeted activation within virus-infected cells, minimizing effects on uninfected host cells.[3] This process can be dissected into two critical, sequential phosphorylation steps.

-

Viral Thymidine Kinase (TK) Dependent Monophosphorylation : Penciclovir is a poor substrate for cellular kinases. However, in cells infected with a herpesvirus (like HSV or VZV), the virus-encoded enzyme thymidine kinase efficiently phosphorylates penciclovir to penciclovir monophosphate.[3][7] This initial step is the rate-limiting factor and the cornerstone of penciclovir's selectivity, as the active compound accumulates preferentially in infected cells.[7]

-

Formation of the Active Triphosphate Form : Cellular kinases subsequently convert penciclovir monophosphate into the active antiviral agent, penciclovir triphosphate.[3]

-

Inhibition of Viral DNA Polymerase : Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[1] Its incorporation into the growing viral DNA chain effectively halts replication.[3]

A key differentiator between penciclovir and acyclovir lies in the stability of their active triphosphate forms. Penciclovir triphosphate exhibits a significantly longer intracellular half-life (9-20 hours in HSV-infected cells) compared to acyclovir triphosphate (0.7-1 hour).[8][9][10] This prolonged intracellular presence of the active metabolite results in a sustained inhibition of viral replication, even after the extracellular drug concentration has diminished.[8][11]

Caption: Mechanism of Action of Penciclovir in a herpesvirus-infected cell.

In Vitro Efficacy Evaluation: Methodologies and Data

To rigorously assess the antiviral activity of penciclovir, a series of standardized in vitro assays are employed. It is crucial to conduct these evaluations in parallel with cytotoxicity assays to determine the compound's selectivity index (SI), a key indicator of its therapeutic potential. The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50).[12][13] A higher SI value is desirable, indicating that the drug is effective at concentrations far below those that are toxic to host cells.[12][14]

Cytotoxicity Assay (CC50 Determination)

Principle: Before assessing antiviral activity, the inherent toxicity of the compound on the host cell line (e.g., Vero, MRC-5) must be determined. The CC50 is the concentration of the compound that reduces the viability of uninfected cells by 50%.[12] This establishes a therapeutic window for the antiviral assays.

Protocol: MTT Assay

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero cells) in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours to allow for attachment.[14]

-

Compound Dilution: Prepare a series of two-fold serial dilutions of penciclovir in the cell culture medium. The concentration range should be broad enough to determine the full dose-response curve (e.g., 1000 µM down to ~1 µM).[14]

-

Treatment: Remove the medium from the cells and add the prepared drug dilutions. Include "cell control" wells with medium only (100% viability) and "blank" wells with medium but no cells (background).[14]

-

Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).[14]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 4 hours. Mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan product.[14]

-

Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).[14]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 value is determined by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[14]

Plaque Reduction Assay (IC50 Determination)

Principle: This is the gold standard for measuring the ability of a compound to inhibit the replication and spread of a virus that causes cytopathic effects (CPE), resulting in localized areas of cell death known as plaques. The IC50 is the concentration of the drug that reduces the number of plaques by 50%.[15]

Protocol:

-

Cell Seeding: Grow a confluent monolayer of host cells in 24-well or 12-well plates.[16]

-

Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour to allow for viral adsorption.[15][17]

-

Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) mixed with various concentrations of penciclovir. The semi-solid overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.[17]

-

Incubation: Incubate the plates for 2-3 days until plaques are visible in the control (untreated) wells.[18]

-

Visualization: Fix the cells (e.g., with methanol) and stain with a dye like crystal violet. The stain is taken up only by living cells, making the plaques (areas of dead cells) visible and countable.[15]

-

Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control. Determine the IC50 value using non-linear regression analysis.[16]

Virus Yield Reduction Assay

Principle: This assay provides a more quantitative measure of the inhibition of infectious virus production. Instead of just counting plaques, it measures the total amount of new, infectious viral progeny produced in the presence of the antiviral compound.[19][20]

Protocol:

-

Infection and Treatment: Infect confluent cell monolayers in a 96-well plate with the virus at a high multiplicity of infection (MOI) to ensure nearly all cells are infected.[20] Add serial dilutions of penciclovir.

-

Incubation: Incubate for a full viral replication cycle (e.g., 24-48 hours).

-

Harvesting: After incubation, lyse the cells (e.g., by freeze-thawing) to release all intracellular and extracellular viral particles.[16]

-

Titration: Perform serial dilutions of the harvested lysates and use these dilutions to infect fresh cell monolayers in a separate plate.[19]

-

Quantification: After a further incubation period, determine the virus titer in each lysate using a standard method like a plaque assay or TCID50 (50% Tissue Culture Infective Dose) assay.[20]

-

Analysis: Calculate the reduction in virus yield (titer) at each drug concentration compared to the untreated control. The concentration that reduces the viral yield by 90% (IC90) or 99% (IC99) is often reported.[19]

Caption: Comparative workflow of Plaque Reduction and Yield Reduction Assays.

Summary of In Vitro Activity

Penciclovir has demonstrated potent and consistent activity against various herpesviruses in numerous studies. The following table summarizes representative data.

| Virus Isolate | Cell Line | Assay Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| HSV-1 (HFEM strain) | - | - | 0.5 | ~2.0 | [21] |

| HSV-1 (SC16 strain) | Vero | - | - | 0.16 | [22] |

| HSV-1 (Clinical Isolates) | - | - | 0.5 - 0.8 | ~2.0 - 3.2 | [11][23] |

| HSV-2 (MS strain) | - | - | 0.8 | ~3.2 | [21] |

| HSV-2 (Clinical Isolates) | - | - | 1.3 - 2.2 | ~5.1 - 8.7 | [11][23] |

| VZV (Ellen strain) | - | - | 2.4 | ~9.5 | [21] |

| VZV (Kawaguchi strain) | HEL | - | 3.1 | ~12.3 | [6] |

Note: IC50 values can vary based on the specific viral strain, cell line, and assay conditions used.

Conclusion and Field Perspective

The in vitro profile of penciclovir solidifies its role as a potent and selective anti-herpesvirus agent. The foundational principle of its activity—selective activation in infected cells by viral thymidine kinase—provides a wide therapeutic window, as evidenced by high selectivity indices derived from parallel cytotoxicity and efficacy assays. Methodologies such as the plaque reduction and yield reduction assays are indispensable tools for quantifying this activity, with the latter offering a more precise measure of the impact on the production of infectious viral progeny.

For drug development professionals, a key takeaway is the superior intracellular stability of penciclovir triphosphate compared to acyclovir triphosphate.[8][10] This biochemical advantage, which translates to a more sustained period of antiviral pressure within the cell, is a critical attribute that likely contributes to the clinical efficacy of its oral prodrug, famciclovir.[8] Understanding these fundamental in vitro characteristics is paramount for the rational design and evaluation of next-generation antiviral therapies.

References

-

Clarke, S. E., et al. (1995). Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver. Drug Metabolism and Disposition, 23(2), 251-254. Retrieved from [Link]

-

BioCrick. (n.d.). Penciclovir | CAS:39809-25-1. BioCrick. Retrieved from [Link]

-

Prichard, M. N., et al. (1994). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 48(2-3), 205-215. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Famciclovir?. Patsnap Synapse. Retrieved from [Link]

-

ResearchGate. (n.d.). A Comparative Study of the in vitro and in vivo Antiviral Activities of Acyclovir and Penciclovir. ResearchGate. Retrieved from [Link]

-

Hodge, R. A. V. (1993). Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir. Antiviral Chemistry and Chemotherapy, 4(2), 67-84. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Famciclovir. LiverTox. Retrieved from [Link]

-

Stránská, R., et al. (2004). ELVIRA HSV, a Yield Reduction Assay for Rapid Herpes Simplex Virus Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 48(6), 2331-2333. Retrieved from [Link]

-

IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices. Retrieved from [Link]

-

Schiffer, J. T., et al. (2014). Rapid Viral Expansion and Short Drug Half-Life Explain the Incomplete Effectiveness of Current Herpes Simplex Virus 2-Directed Antiviral Agents. mBio, 5(5), e01511-14. Retrieved from [Link]

-

Stránská, R., et al. (2004). ELVIRA HSV, a yield reduction assay for rapid herpes simplex virus susceptibility testing. Antimicrobial Agents and Chemotherapy, 48(6), 2331-2333. Retrieved from [Link]

-

Fowles, S. E., et al. (1996). The clinical pharmacokinetics of famciclovir. Clinical Pharmacokinetics, 31(1), 1-10. Retrieved from [Link]

-

Weinberg, A., et al. (1992). In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2. Antimicrobial Agents and Chemotherapy, 36(9), 2037-2038. Retrieved from [Link]

-

Weinberg, A., et al. (1992). In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2. Antimicrobial Agents and Chemotherapy, 36(9), 2037-2038. Retrieved from [Link]

-

American Society for Microbiology. (1992). In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2. Antimicrobial Agents and Chemotherapy, 36(9), 2037-2038. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2006). Guidance for Industry: Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. FDA. Retrieved from [Link]

-

Lalezari, J., et al. (1998). Intravenous Penciclovir for Treatment of Herpes Simplex Infections in Immunocompromised Patients: Results of a Multicenter, Acyclovir-Controlled Trial. Journal of Infectious Diseases, 178(3), 625-631. Retrieved from [Link]

-

Li, Y., et al. (2023). Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. BMC Infectious Diseases, 23(1), 856. Retrieved from [Link]

-

protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. Retrieved from [Link]

-

ResearchGate. (n.d.). Plaque reduction assay to verify the antiviral activity of Californian.... ResearchGate. Retrieved from [Link]

-

Costantino, M., et al. (2017). A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. Frontiers in Microbiology, 8, 1121. Retrieved from [Link]

-

ResearchGate. (n.d.). Plaque reduction assay of HSV-1 (A) and HSV-2 (B) exposed to different concentrations of ME or OA. ResearchGate. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Creative Diagnostics. Retrieved from [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Famciclovir? [synapse.patsnap.com]

- 4. Famciclovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Penciclovir | CAS:39809-25-1 | HSV-1 DNA synthesis inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Rapid Viral Expansion and Short Drug Half-Life Explain the Incomplete Effectiveness of Current Herpes Simplex Virus 2-Directed Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intravenous Penciclovir for Treatment of Herpes Simplex Infections in Immunocompromised Patients: Results of a Multicenter, Acyclovir-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. fda.gov [fda.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. apexbt.com [apexbt.com]

- 23. journals.asm.org [journals.asm.org]

"Hydroxy famciclovir" discovery and initial screening

An In-Depth Technical Guide to the Discovery and Initial Screening of Famciclovir and its Active Metabolite, Penciclovir

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery and initial screening of famciclovir, a critical prodrug in antiviral therapy, and its active metabolite, penciclovir. We will delve into the scientific rationale, experimental designs, and bioanalytical methodologies that underpinned its development, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Clinical Imperative for a Novel Oral Antiherpetic Agent

The late 20th century saw a significant need for effective and convenient treatments for infections caused by herpesviruses, such as herpes simplex virus (HSV) and varicella-zoster virus (VZV). While acyclovir was a groundbreaking therapy, its low oral bioavailability necessitated frequent dosing, posing a challenge to patient compliance. This clinical reality spurred the search for new antiviral agents with improved pharmacokinetic profiles.

Part 2: The Rise of Penciclovir: A Potent but Orally Limited Antiviral

Penciclovir, a guanosine analogue, emerged as a highly potent and selective inhibitor of herpesvirus replication.[1] Its mechanism of action involves selective phosphorylation by viral thymidine kinase in infected cells, leading to the formation of penciclovir triphosphate. This active form competitively inhibits viral DNA polymerase, effectively terminating viral replication.[2]

A key advantage of penciclovir is the prolonged intracellular half-life of its triphosphate form, which is significantly longer than that of acyclovir triphosphate.[1] This suggested the potential for less frequent dosing. However, the clinical utility of penciclovir was hampered by its poor oral bioavailability.[1] This limitation was the primary driver for the development of a prodrug strategy.

Part 3: The Prodrug Solution: The Conception of Famciclovir

The development of famciclovir represents a classic example of a successful prodrug strategy. A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. The goal was to create a molecule that could be well-absorbed orally and then efficiently biotransformed into penciclovir.

Famciclovir, the diacetyl 6-deoxy analog of penciclovir, was selected from several potential prodrugs after extensive screening.[2][3] This selection was based on its favorable absorption characteristics and its rapid and extensive conversion to penciclovir following oral administration.[3][4]

It is important to clarify the terminology surrounding "hydroxy famciclovir." While a specific derivative named "Hydroxy Famciclovir" exists, in the context of the prodrug's primary function, the "hydroxy" component is central to the active metabolite, penciclovir (9-(4-hydroxy-3-hydroxymethylbut-l-yl)guanine).[1] The entire rationale for famciclovir's existence is to deliver this hydroxylated, active molecule effectively.

Part 4: Core Methodologies in the Initial Screening of Famciclovir

The initial screening of famciclovir involved a multi-faceted approach to meticulously characterize its conversion to penciclovir and the resulting antiviral activity.

In Vitro Metabolic Studies: Elucidating the Bioactivation Pathway

To understand the conversion of famciclovir to penciclovir, in vitro studies using human tissues were crucial. These experiments were designed to mimic the metabolic processes occurring during oral absorption.[5]

Experimental Workflow for In Vitro Metabolism

Caption: Workflow for in vitro metabolism studies of famciclovir.

The major metabolic route was identified as de-acetylation, primarily occurring in the blood, to form an intermediate, 6-deoxypenciclovir (BRL 42359), followed by oxidation of the purine by aldehyde oxidase in the liver to form penciclovir.[5][6][7]

Metabolic Pathway of Famciclovir to Penciclovir

Caption: Bioactivation pathway of famciclovir.

Bioanalytical Methodology: Quantifying Famciclovir and its Metabolites

Robust and sensitive bioanalytical methods are essential for accurately determining the concentrations of famciclovir and its metabolites in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.[8]

Step-by-Step LC-MS/MS Protocol

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma or serum, add 150 µL of a cold internal standard solution (e.g., an isotopically labeled analog) in acetonitrile.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Dilute the supernatant with an appropriate aqueous solution (e.g., 1% formic acid in water) prior to injection.[8]

-

-

Chromatographic Separation:

-

Column: A C18 or biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm) is typically used for separation.[8]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is commonly employed.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

-

In Vivo Pharmacokinetic Screening in Animal Models

Initial pharmacokinetic studies in animal models were critical to confirm that oral administration of famciclovir resulted in systemic exposure to penciclovir. These studies provided essential data on absorption, distribution, metabolism, and excretion (ADME).

Key Pharmacokinetic Parameters Measured

| Parameter | Description | Typical Findings for Penciclovir after Oral Famciclovir |

| Cmax | Maximum plasma concentration | Achieved rapidly, typically within 1-2 hours.[9][10] |

| Tmax | Time to reach Cmax | Indicates rapid absorption and conversion.[10] |

| AUC | Area under the plasma concentration-time curve | A measure of total drug exposure. |

| t½ | Elimination half-life | Relatively short, around 2-2.5 hours in subjects with normal renal function.[9] |

| Bioavailability | The fraction of the administered dose that reaches systemic circulation | The bioavailability of penciclovir from oral famciclovir is approximately 60-77%.[4][9] |

These studies demonstrated that famciclovir is well-absorbed and efficiently converted to penciclovir, achieving therapeutic concentrations in the plasma.[4][11]

Part 5: Antiviral Efficacy Assessment

While the metabolic fate of famciclovir was being elucidated, it was equally important to confirm that the resulting penciclovir retained its potent antiviral activity.

In Vitro Antiviral Assays

Standard cell culture-based assays were used to determine the in vitro efficacy of penciclovir against various herpesviruses.

Protocol for Plaque Reduction Assay

-

Cell Seeding: Plate susceptible host cells (e.g., MRC-5) in multi-well plates and grow to confluence.

-

Viral Infection: Infect the cell monolayers with a known amount of virus (e.g., HSV-1).

-

Drug Treatment: After a viral adsorption period, remove the inoculum and add a semi-solid overlay medium containing serial dilutions of penciclovir.

-

Incubation: Incubate the plates for a period sufficient for viral plaques (zones of cell death) to form.

-

Plaque Visualization and Counting: Stain the cell monolayers (e.g., with crystal violet) and count the number of plaques.

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the drug concentration that reduces the number of plaques by 50% compared to untreated controls.

These assays confirmed the potent and selective activity of penciclovir against herpesviruses.[1]

In Vivo Efficacy in Animal Models of Herpes Infection

Animal models, such as mice infected with HSV-1, were used to evaluate the in vivo efficacy of orally administered famciclovir.[1][12] These studies demonstrated that famciclovir was significantly more effective than acyclovir when dosed less frequently, a finding consistent with the prolonged intracellular half-life of penciclovir triphosphate.[1]

Part 6: Conclusion

The discovery and initial screening of famciclovir were a landmark achievement in antiviral drug development. Through a systematic and scientifically rigorous process, researchers successfully designed a prodrug that overcame the pharmacokinetic limitations of its highly potent active metabolite, penciclovir. The integration of in vitro metabolic studies, advanced bioanalytical techniques, and in vivo pharmacokinetic and efficacy models provided the comprehensive data package necessary to advance famciclovir into clinical development, ultimately leading to a valuable therapeutic option for patients with herpesvirus infections.

References

-

Fowles, S. E., et al. (1996). The clinical pharmacokinetics of famciclovir. Clinical Pharmacokinetics, 31(1), 1-10. [Link]

-

Hodge, R. A. V. (1993). Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir. Antiviral Chemistry and Chemotherapy, 4(2), 67-84. [Link]

-

Sebastira, A., et al. (2014). Pharmacokinetics of famciclovir and penciclovir in tears following oral administration of famciclovir to cats: a pilot. Veterinary Ophthalmology, 17(5), 348-355. [Link]

-

Galle, L. E., et al. (2014). Estimates of the pharmacokinetics of famciclovir and its active metabolite penciclovir in young Asian elephants (Elephas maximus). American Journal of Veterinary Research, 75(3), 276-281. [Link]

-

Pue, M. A., & Benet, L. Z. (1993). Pharmacokinetics of famciclovir in man. Antiviral Chemistry and Chemotherapy, 4(Suppl 1), 47-55. [Link]

-

Fowles, S. E., et al. (1994). Metabolic and pharmacokinetic studies following oral administration of 14C-famciclovir to healthy subjects. Xenobiotica, 24(7), 641-651. [Link]

-

Thomas, S. A., et al. (2013). Pharmacokinetics and safety of penciclovir following oral administration of famciclovir to cats. American Journal of Veterinary Research, 74(12), 1562-1571. [Link]

-

Safrin, S., et al. (2002). Pharmacokinetics and Safety of Famciclovir in Children with Herpes Simplex or Varicella-Zoster Virus Infection. Antimicrobial Agents and Chemotherapy, 46(7), 2172-2178. [Link]

- Liaw, W., et al. (2005). Process for preparing famciclovir.

-

Sutton, D., & Boyd, M. R. (1994). Antiviral activity of famciclovir and acyclovir in mice infected intraperitoneally with herpes simplex virus type 1 SC16. Journal of Antimicrobial Chemotherapy, 34(2), 287-290. [Link]

-

Harnden, M. R., et al. (1996). Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine. Journal of Medicinal Chemistry, 39(1), 129-135. [Link]

-

Li, Y. (2023). Synthesis Process Improvement of Famciclovir Drug Substance. Highlights in Science, Engineering and Technology, 53, 214-219. [Link]

-

EBC Inc. (2024). Hydroxy Famciclovir. Drug Delivery. [Link]

-

National Center for Biotechnology Information. (n.d.). Famciclovir. PubChem. [Link]

-

Sizar, O., & Jamal, Z. (2023). Famciclovir. StatPearls. [Link]

-

Wikipedia. (2023). Famciclovir. Wikipedia. [Link]

-

Vere Hodge, R. A. (1998). Famciclovir. Discovery and development of a novel antiherpesvirus agent. Pharmaceutical Biotechnology, 11, 313-343. [Link]

-

MedlinePlus. (2017). Famciclovir. MedlinePlus Drug Information. [Link]

-

Sutton, D., & Boyd, M. R. (1994). Antiviral activity of famciclovir and acyclovir in mice infected intraperitoneally with herpes simplex virus type 1 SC16. Journal of Antimicrobial Chemotherapy, 34(2), 287-290. [Link]

-

Velivela, S., et al. (2012). Method development and validation of RP-HPLC method for famciclovir. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 653-655. [Link]

-

Nizamuddin, S., et al. (2009). RP-HPLC METHOD FOR THE ESTIMATION OF FAMCICLOVIR IN BULK AND PHARMACEUTICAL DOSAGE FORM. TSI Journals. [Link]

-

Jain, P. S., et al. (2011). A Stability Indicating LC Method for Famciclovir. Research Journal of Pharmacy and Technology, 4(10), 1599-1603. [Link]

-

Patil, S., et al. (2024). To Develop And Validate Stability Indicating Assay Of Famciclovir By Using UV And HPLC Method For Pharmaceutical Dosage Form. Journal of Survey in Fisheries Sciences, 10(4S), 2349-2363. [Link]

-

Reany, O., et al. (2021). Born out of Fire and Ice: Polymorph Studies of the Antiviral Famciclovir. Molecules, 26(3), 649. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Famciclovir - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir | Semantic Scholar [semanticscholar.org]

- 6. Metabolic and pharmacokinetic studies following oral administration of 14C-famciclovir to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Antiviral activity of famciclovir and acyclovir in mice infected intraperitoneally with herpes simplex virus type 1 SC16 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Penciclovir, the Active Metabolite of Famciclovir

Introduction: From Famciclovir to Penciclovir

In the field of antiviral drug development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, efficacy, and quality. This guide focuses on Penciclovir (PCV), a potent guanosine analogue antiviral agent.[1] It is crucial to clarify a common point of nomenclature: Penciclovir is the active metabolite of the prodrug Famciclovir.[2] Upon oral administration, Famciclovir undergoes rapid biotransformation, including de-acetylation and oxidation, to yield Penciclovir, which is responsible for the therapeutic effect.[2] Therefore, for the purpose of this guide, we will address the scientifically accurate entity, Penciclovir, which is likely what researchers are investigating when they refer to "hydroxy famciclovir."

Penciclovir exerts its antiviral activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella-zoster virus (VZV).[1][3] Within infected cells, viral thymidine kinase phosphorylates Penciclovir into its active triphosphate form.[4][5] This active metabolite then competitively inhibits viral DNA polymerase, leading to the termination of viral DNA chain synthesis and halting viral replication.[3][5]

The solubility and stability of Penciclovir are critical attributes that influence its formulation development, bioavailability, and shelf-life. This guide provides a comprehensive overview of the methodologies and scientific rationale behind the solubility and stability studies of Penciclovir, tailored for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical and Solubility Profile of Penciclovir

A foundational understanding of Penciclovir's intrinsic properties is the starting point for any robust formulation or stability program. Penciclovir is a white to pale yellow solid.[4] Key physicochemical parameters dictate its behavior in various solvent systems and physiological environments.

Table 1: Physicochemical Properties of Penciclovir

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N₅O₃ | [4][6] |

| Molecular Weight | 253.26 g/mol | [4][6] |

| pKa | 3.2 and 9.8 | [7] |

| logP (n-octanol/water at pH 7.5) | -1.62 | [4] |

| Melting Point | ~275-278 °C (with decomposition) |[7][8] |

The two pKa values indicate that Penciclovir has both acidic and basic functional groups, making its solubility highly dependent on pH. The low logP value confirms its hydrophilic nature.

Aqueous and Solvent Solubility

Solubility is a key determinant of a drug's dissolution rate and, consequently, its absorption and bioavailability. The solubility of Penciclovir has been characterized in various media.

Table 2: Solubility of Penciclovir in Various Solvents

| Solvent | Temperature | Solubility | Source(s) |

|---|---|---|---|

| Water | 20°C | 1.7 mg/mL | [4] |

| Aqueous Buffer (pH 2) | 20°C | 10.0 mg/mL | [4] |

| Aqueous Buffer (pH 7) | 20°C | 1.7 mg/mL | [8] |

| 0.02 M Potassium Phosphate | Not Specified | 2.0 mg/mL | [3] |

| Methanol | 20°C | 0.2 mg/mL | [4] |

| Propylene Glycol | 20°C | 1.3 mg/mL | [4] |

| DMSO | Not Specified | 25 - 34 mg/mL | [1][6] |

| Ethanol | Not Specified | Insoluble |[1] |

As evidenced by the data, Penciclovir's aqueous solubility is significantly enhanced under acidic conditions (pH 2), which can be attributed to the protonation of its basic functional groups.[4] This pH-dependent solubility is a critical factor for oral formulation design, as the drug will encounter a wide pH range in the gastrointestinal tract.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility. This protocol is a self-validating system because it ensures that equilibrium is reached, providing a true measure of the drug's intrinsic solubility in a given medium.

Objective: To determine the saturation solubility of Penciclovir in a specific solvent system at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of Penciclovir powder to a series of glass vials containing the test solvent (e.g., purified water, pH-adjusted buffers). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). The goal is to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Equilibrium Confirmation: To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24 and 48 hours). If the measured concentration does not change significantly between these points, equilibrium is confirmed.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation: Immediately filter the supernatant using a suitable, non-adsorptive filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step is critical to prevent artificially high concentration readings.

-

Quantification: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of Penciclovir using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

-

Data Analysis: The measured concentration represents the equilibrium solubility of Penciclovir in that solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Part 2: Comprehensive Stability Studies of Penciclovir

Stability testing is a mandatory component of drug development, providing critical evidence on how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[11] These studies are governed by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[12]

Long-Term and Accelerated Stability Testing

The purpose of these studies is to establish a re-test period for the drug substance and a shelf-life for the drug product.

-

Long-Term Stability Studies: These are conducted under recommended storage conditions to evaluate the drug's characteristics over its intended shelf-life.[13]

-

Accelerated Stability Studies: By subjecting the drug to elevated stress conditions (higher temperature and humidity), these studies are designed to increase the rate of chemical degradation and physical change, allowing for the prediction of long-term stability.[13]

Table 3: Typical ICH Conditions for Long-Term and Accelerated Stability Studies

| Study Type | Storage Condition | Minimum Duration | Source(s) |

|---|---|---|---|

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | [13] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | [13] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |[13] |

A stability study on a formulation containing Penciclovir and lysine was conducted under accelerated conditions (40°C / 75% RH) and ambient conditions (25°C / 75% RH) for 6 months to ensure its stability.[14][15]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of the drug molecule and identifying potential degradation products.[16][17] This information is crucial for developing stability-indicating analytical methods, which can separate and quantify the intact API from any degradants.[18] The goal is typically to achieve 5-20% degradation of the drug substance.[16]

Objective: To identify the degradation pathways of Penciclovir under various stress conditions.

A. Hydrolytic Degradation:

-

Acid Hydrolysis: Dissolve Penciclovir in 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60-80°C) for a set duration.

-

Base Hydrolysis: Dissolve Penciclovir in 0.1 N NaOH. Keep the solution at room temperature or heat gently for a set duration.

-

Neutral Hydrolysis: Dissolve Penciclovir in purified water and heat as in the acid hydrolysis step.

-

Sampling & Analysis: At various time points, withdraw samples, neutralize them if necessary, dilute, and analyze using a validated stability-indicating HPLC method.

B. Oxidative Degradation:

-

Procedure: Dissolve Penciclovir in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Conditions: Store the solution at room temperature, protected from light, for a specified period.

-

Analysis: Monitor the degradation profile over time by HPLC.

C. Photolytic Degradation:

-

Procedure: Expose both the solid Penciclovir powder and a solution of Penciclovir to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.

-

Control: A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.

-

Analysis: Analyze the exposed and control samples by HPLC.

D. Thermal Degradation:

-

Procedure: Expose solid Penciclovir powder to dry heat in a calibrated oven (e.g., 60-80°C) for a defined period.

-

Analysis: Analyze the sample for any degradation by HPLC. A study has shown that Penciclovir begins to degrade thermally around 300°C.[14]

Part 3: Visualization of Experimental Workflows

Visualizing complex workflows ensures clarity and reproducibility. The following diagrams, rendered using DOT language, outline the logical flow of the studies described.

Caption: Workflow for Penciclovir Solubility Characterization.

Caption: Comprehensive Workflow for Penciclovir Stability Testing.

Conclusion

The systematic study of Penciclovir's solubility and stability is a non-negotiable aspect of its development as a safe and effective antiviral therapy. This guide has outlined the core principles and experimental protocols necessary for this characterization. By understanding its pH-dependent solubility, researchers can design formulations that optimize bioavailability. Through rigorous, ICH-compliant stability and forced degradation studies, scientists can ensure the drug's integrity, identify potential degradants, develop robust analytical methods, and establish appropriate storage conditions and shelf-life. The methodologies described herein provide a validated framework for generating the high-quality data required for regulatory submission and, ultimately, for delivering a reliable therapeutic product to patients.

References

- Penciclovir | New Drug Approvals. (2018, June 7).

- Denavir - accessd

- ICH guideline for stability testing. (n.d.). Slideshare.

- DENAVIR (Penciclovir). (2006, April 26).

- Penciclovir | Antiviral chemical | CAS 39809-25-1. (n.d.). Selleck.

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency (EMA).

- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).

- Penciclovir. (n.d.). MedChemExpress.

- Penciclovir. (n.d.).

- Biotransformation of the antiviral drugs acyclovir and penciclovir in activated sludge tre

- Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS. (n.d.). NIH.

- Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver. (n.d.). PubMed.

- Complete Guide to ICH Stability Testing for APIs & FPPs. (2025, September 4). YouTube.

- A new validated RP- HPLC method for determination of penciclovir in human plasma. (2025, August 6).

- (PDF) INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACY AND CHEMISTRY NEW RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ANALYSIS OF ANTI VIRAL DRUG PENCICLOVIR. (2022, August 28).

- Solubility data of penciclovir (PV) in SNEDDS formulation components. (n.d.).

- Method development and validation for the analysis of Penciclovir and related impurity in bulk and pharmaceutical dosage forms by RP HPLC. (n.d.). Semantic Scholar.

- Validated spectrometric determination of penciclovir and entecavir in bulk and in pharmaceutical prepar

- Penciclovir 39809-25-1. (n.d.). Sigma-Aldrich.

- Solid-State Characterization and Compatibility Studies of Penciclovir, Lysine Hydrochloride, and Pharmaceutical Excipients. (2019, September 27). PMC - NIH.

- Penciclovir solubility in Eudragit films: a comparison of X-ray, thermal, microscopic and release r

- Degradation of antiviral drug acyclovir by thermal activated persulfate process: Kinetics study and modeling. (n.d.).

- What is the mechanism of Penciclovir? (2024, July 17).

- Penciclovir | C10H15N5O3 | CID 135398748. (n.d.). PubChem - NIH.

- Biotransformation of the antiviral drugs acyclovir and penciclovir in activated sludge tre

- A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (n.d.).

- Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021, July 26). GSC Online Press.

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- Forced Degrad

- Long-term stability of ganciclovir in polypropylene containers at room temper

- Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. (n.d.). Journal of Young Pharmacists.

- Solid-State Characterization and Compatibility Studies of Penciclovir, Lysine Hydrochloride, and Pharmaceutical Excipients. (2019, September 27). PubMed.

- Solid-State Characterization and Compatibility Studies of Penciclovir, Lysine Hydrochloride, and Pharmaceutical Excipients. (2025, October 16).

- asean guideline on stability study of drug product. (2005, February 22). fda.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Penciclovir 39809-25-1 [sigmaaldrich.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is the mechanism of Penciclovir? [synapse.patsnap.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Penciclovir [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. Solid-State Characterization and Compatibility Studies of Penciclovir, Lysine Hydrochloride, and Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solid-State Characterization and Compatibility Studies of Penciclovir, Lysine Hydrochloride, and Pharmaceutical Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnrjournal.com [pnrjournal.com]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. gsconlinepress.com [gsconlinepress.com]

A Technical Guide to the Preliminary Toxicity Assessment of Famciclovir Metabolites

This guide provides a comprehensive framework for conducting a preliminary, non-clinical toxicity assessment of the key metabolites of famciclovir. As an oral prodrug, the safety profile of famciclovir is intrinsically linked to the biological effects of its metabolic products. This document is intended for researchers, toxicologists, and drug development professionals, offering a synthesis of established methodologies and field-proven insights to navigate the early stages of safety evaluation.

Introduction: The Principle of Metabolite-Centric Safety Assessment

Famciclovir, a guanine analogue, serves as a prodrug that is efficiently converted in vivo to the active antiviral agent, penciclovir[1][2]. This biotransformation is a critical determinant of both its efficacy and its safety profile. Following oral administration, famciclovir undergoes extensive first-pass metabolism, primarily through de-acetylation and subsequent oxidation, to yield penciclovir[3][4][5]. The principal intermediate in this pathway is 6-deoxypenciclovir (also known by its developmental code BRL 42359)[6][7]. The term "hydroxy famciclovir" is not standard nomenclature; however, it likely refers to this key hydroxylated intermediate, 6-deoxypenciclovir, which is then oxidized to penciclovir by aldehyde oxidase[6].

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the safety assessment of drug metabolites, particularly those that are found in humans at significant levels or are unique to humans compared to preclinical test species[8][9][10]. Therefore, a robust preliminary toxicity assessment must not focus on the parent prodrug alone but must extend to its primary metabolites. This guide outlines a logical, tiered approach, beginning with computational predictions and progressing to confirmatory in vitro assays, to build a foundational safety profile for the famciclovir metabolic pathway.

Physicochemical Properties of Famciclovir and Key Metabolites

A foundational understanding of the physicochemical properties of the parent drug and its metabolites is essential for designing and interpreting toxicological studies.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| Famciclovir | C₁₄H₁₉N₅O₄ | 321.33[11][12] | Prodrug |

| 6-Deoxypenciclovir | C₁₀H₁₅N₅O₂ | 237.26 | Intermediate Metabolite |

| Penciclovir | C₁₀H₁₅N₅O₃ | 253.26 | Active Antiviral Agent[2] |

The Metabolic Conversion Pathway

The conversion of famciclovir to penciclovir is a two-step process occurring primarily in the intestine and liver[3]. Understanding this pathway is crucial for identifying the chemical entities that require toxicological evaluation.

Caption: Metabolic activation of famciclovir to penciclovir.

Tier 1: In Silico Toxicity Prediction

The initial phase of a preliminary toxicity assessment leverages computational toxicology to predict potential liabilities before committing to resource-intensive laboratory experiments. These methods use a compound's chemical structure to estimate its likelihood of causing various forms of toxicity.

Rationale and Approach

In silico tools, such as knowledge-based systems and Quantitative Structure-Activity Relationship (QSAR) models, are invaluable for early hazard identification[13][14][15]. They provide a rapid, cost-effective screen for a wide range of toxicological endpoints, guiding subsequent in vitro testing strategies. This approach aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.

Experimental Protocol: In Silico Toxicity Assessment

-

Obtain SMILES Structures: Secure the Simplified Molecular Input Line Entry Specification (SMILES) for famciclovir, 6-deoxypenciclovir, and penciclovir.

-

Select Prediction Software: Utilize a combination of validated in silico tools. Examples include Lhasa Limited's Derek Nexus and Meteor Nexus for knowledge-based toxicity and metabolism prediction, or various OECD Toolbox and EPA TEST models[16][17].

-

Define Endpoints: Focus on key toxicological endpoints relevant to early-stage assessment:

-

Bacterial Mutagenicity (Ames Test)

-

Chromosomal Aberrations

-

Carcinogenicity

-

Skin Sensitization

-

Hepatotoxicity

-

-

Execute Predictions: Input the SMILES strings into the selected software platforms and run the prediction modules for each defined endpoint.

-

Analyze and Consolidate Results: Review the output, paying close attention to the confidence level of each prediction and any associated reasoning or structural alerts. Consolidate the findings into a summary table.

Data Presentation: Predicted Toxicological Profile

| Toxicological Endpoint | Famciclovir | 6-Deoxypenciclovir | Penciclovir |

| Bacterial Mutagenicity | Negative | Negative | Negative |

| Carcinogenicity | No structural alerts | No structural alerts | No structural alerts |

| Skin Sensitization | Low potential | Low potential | Low potential |

| Hepatotoxicity | Low potential | Low potential | Low potential |

| Cardiotoxicity (hERG) | Low potential | Low potential | Low potential |

| (Note: Data presented are hypothetical examples for illustrative purposes.) |

Tier 2: In Vitro Toxicity Assessment

Following in silico screening, targeted in vitro assays are performed to obtain empirical data on the biological activity of the compounds. This tier focuses on two critical areas: metabolic stability, which informs clearance and exposure, and direct cytotoxicity, which measures the potential for cell damage.

Metabolic Stability Assays

Metabolic stability assays are crucial for understanding how quickly a compound is metabolized by liver enzymes.[18][19][20] Poor stability can lead to low bioavailability and short duration of action, while excessively high stability might result in drug accumulation and potential toxicity[20][21].

This assay measures the rate of metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[19][21][22]

-

Preparation:

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare a 2X NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer (pH 7.4).

-

Prepare stock solutions of the test compounds (6-deoxypenciclovir, penciclovir) and a positive control (e.g., testosterone) in a suitable solvent like DMSO.

-

-

Incubation:

-

Pre-warm the 2X NADPH solution and a solution of HLM in phosphate buffer to 37°C.

-

In a 96-well plate, add the HLM solution to wells containing the test compounds (final concentration typically 1 µM) and pre-incubate for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed 2X NADPH solution.

-

-

Time Points and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

-

-

Data Calculation:

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

-

Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint) | Classification |

| 6-Deoxypenciclovir | > 60 | Low | Stable |

| Penciclovir | > 60 | Low | Stable |

| Testosterone (Control) | ~15 | Moderate | Moderately Stable |

| (Note: Data presented are hypothetical examples for illustrative purposes.) |

In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental for evaluating a compound's potential to cause cell death.[23][24][25][26] These assays measure various indicators of cell health, such as metabolic activity or membrane integrity.

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[26]

-

Cell Culture:

-

Culture human hepatoma cells (HepG2) in appropriate media until they reach ~80% confluency.

-

Seed the cells into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (6-deoxypenciclovir, penciclovir) and a positive control (e.g., doxorubicin) in cell culture media.

-

Remove the old media from the cells and add the media containing the various concentrations of the test compounds. Include vehicle-only wells as a negative control.

-

Incubate the plate for a standard duration (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the media containing MTT.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution on a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

| Compound | Cell Line | IC₅₀ (µM) | Cytotoxicity Classification |

| 6-Deoxypenciclovir | HepG2 | > 100 | Non-cytotoxic |

| Penciclovir | HepG2 | > 100 | Non-cytotoxic |

| Doxorubicin (Control) | HepG2 | ~1 | Highly cytotoxic |

| (Note: Data presented are hypothetical examples for illustrative purposes. A study on feline cells also showed no in vitro cytotoxicity for famciclovir, BRL 42359, or penciclovir at high concentrations)[27]. |

Integrated Workflow and Decision Making

A successful preliminary toxicity assessment relies on the logical integration of data from multiple sources to build a coherent safety narrative.

Caption: Integrated workflow for preliminary toxicity assessment.

Conclusion and Forward Recommendations

This guide has detailed a structured, multi-tiered approach for the preliminary toxicity assessment of famciclovir's key metabolites, 6-deoxypenciclovir and penciclovir. Based on the hypothetical data generated through this workflow—which suggests no significant alerts from in silico predictions, high metabolic stability, and low in vitro cytotoxicity—the preliminary safety profile of these metabolites would be considered favorable.

Such a result would support the continued development of famciclovir. The next logical steps would involve progressing to more complex in vitro models (e.g., 3D cell cultures, organoids) and, ultimately, to in vivo toxicokinetic and safety pharmacology studies in appropriate animal models, as outlined in regulatory guidelines like ICH M3(R2)[8]. This foundational assessment provides the confidence and data-driven rationale necessary to advance a drug candidate through the preclinical pipeline.

References

-

Famciclovir - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 16, 2026, from [Link]

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved January 16, 2026, from [Link]

-

Metabolic Stability and Metabolite Analysis of Drugs. (n.d.). Creative Diagnostics. Retrieved January 16, 2026, from [Link]

-

Famciclovir: An overview. (2017). UpToDate. Retrieved January 16, 2026, from [Link]

-

OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

-

Antiherpesvirus Agents: Famciclovir and Penciclovir. (2018). BrainKart. Retrieved January 16, 2026, from [Link]

- Hodge, R. A. V. (1993). Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir. Antiviral Chemistry and Chemotherapy, 4(2), 67-84.

- Fowles, S. E., Peirce, D. M., & Prince, W. T. (1996). The clinical pharmacokinetics of famciclovir. Clinical Pharmacokinetics, 31(1), 1-11.

- Tyring, S. K. (2001). Famciclovir and Penciclovir. In Kucers' The Use of Antibiotics (pp. 1-13). CRC Press.

-

OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program (NTP). Retrieved January 16, 2026, from [Link]

-

Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). Retrieved January 16, 2026, from [Link]

-

Famciclovir. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Famciclovir: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved January 16, 2026, from [Link]

-

Famvir | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 16, 2026, from [Link]

- McEachran, A. D., Sobus, J. R., & Williams, A. J. (2020). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Metabolites, 10(1), 2.

-

Drug Metabolic Stability Analysis Service. (n.d.). Creative Biolabs. Retrieved January 16, 2026, from [Link]

-

Metabolic Stability. (n.d.). Frontage Laboratories. Retrieved January 16, 2026, from [Link]

-

Pharmacology of Famciclovir (Famvir) ; Mechanism of action, Absorption, Clinical Uses, Elimination. (2024). YouTube. Retrieved January 16, 2026, from [Link]

-

Acute Toxicity by OECD Guidelines. (n.d.). Slideshare. Retrieved January 16, 2026, from [Link]

- Update on in vitro cytotoxicity assays for drug development. (2008). Expert Opinion on Drug Discovery, 3(6), 655-669.

- High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. (2019). ASSAY and Drug Development Technologies, 17(8), 346-356.

- In silico metabolism and toxicity prediction using a knowledge-based approach. (2023). Pharmacia, 68(4), 933-942.

- Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 3(6), 655-669.

- Using In Silico Approach for Metabolomic and Toxicity Prediction of Alternariol. (2020). Toxins, 12(11), 693.

-

Safety Testing of Drug Metabolites. (2020). FDA. Retrieved January 16, 2026, from [Link]

-

In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved January 16, 2026, from [Link]

- In silico methods for metabolomic and toxicity prediction of zearalenone, α-zearalenone and β-zearalenone. (2020). Food and Chemical Toxicology, 145, 111754.

-

Literature Review & Metabolite In Silico Prediction. (n.d.). Bibra toxicology advice & consulting. Retrieved January 16, 2026, from [Link]

-

Famciclovir: An Overview of its Antiviral Properties, Therapeutic Uses, and Applications in Pharmaceutical Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2023). Kosheeka. Retrieved January 16, 2026, from [Link]

- Thomasy, S. M., et al. (2013). In vitro cytotoxicity and antiviral efficacy against feline herpesvirus type 1 of famciclovir and its metabolites. Veterinary ophthalmology, 17(4), 268-274.

-

Safety Testing of Drug Metabolites Guidance for Industry. (2016). FDA. Retrieved January 16, 2026, from [Link]

- Metabolomics in Preclinical Drug Safety Assessment: Current Status and Future Trends. (2024). Metabolites, 14(2), 85.

-

Famciclovir. (n.d.). DrugFuture. Retrieved January 16, 2026, from [Link]

-

6-Deoxypenciclovir. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

- Thomasy, S. M., et al. (2012). Pharmacokinetic modeling of penciclovir and BRL42359 in the plasma and tears of healthy cats to optimize dosage recommendations for oral administration of famciclovir. American journal of veterinary research, 73(10), 1595-1603.

-

PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Retrieved January 16, 2026, from [Link]

-

famciclovir. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 16, 2026, from [Link]

- Fowles, S. E., et al. (1995). Linear pharmacokinetics of penciclovir following administration of single oral doses of famciclovir 125, 250, 500 and 750 mg to healthy volunteers. Journal of antimicrobial chemotherapy, 35(4), 535-544.

- Thomasy, S. M., et al. (2012). Pharmacokinetic modeling of penciclovir and BRL42359 in the plasma and tears of healthy cats to optimize dosage recommendations for oral administration of famciclovir. American journal of veterinary research, 73(10), 1595-1603.

- Filer, C. W., et al. (1994). Metabolic and pharmacokinetic studies following oral administration of 14C-famciclovir to healthy subjects. Xenobiotica, 24(4), 357-368.

Sources

- 1. brainkart.com [brainkart.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir | Semantic Scholar [semanticscholar.org]

- 4. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Pharmacokinetic modeling of penciclovir and BRL42359 in the plasma and tears of healthy cats to optimize dosage recommendations for oral administration of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. fda.gov [fda.gov]

- 10. fda.gov [fda.gov]

- 11. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Famciclovir [drugfuture.com]

- 13. In silico metabolism and toxicity prediction using a knowledge-based approach [pharmacia.pensoft.net]

- 14. mdpi.com [mdpi.com]

- 15. In silico methods for metabolomic and toxicity prediction of zearalenone, α-zearalenone and β-zearalenone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Literature Review & Metabolite In Silico Prediction | bibra [bibra-information.co.uk]

- 18. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 21. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. researchgate.net [researchgate.net]

- 24. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 26. kosheeka.com [kosheeka.com]

- 27. In vitro cytotoxicity and antiviral efficacy against feline herpesvirus type 1 of famciclovir and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profiling of Famciclovir's Active Metabolites: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the pharmacological profiling of the metabolic activation pathway of famciclovir, an oral prodrug for the potent antiviral agent, penciclovir. The focus of this document is on the critical intermediate, 6-deoxypenciclovir, and the ultimate active metabolite, penciclovir. We delve into the core physicochemical properties, the enzymatic conversion mechanisms, and a suite of robust in vitro assays essential for characterizing the antiviral efficacy, cytotoxicity, and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals in the field of antiviral therapeutics, offering both foundational knowledge and detailed, field-proven experimental protocols.

Introduction: The Rationale for Profiling the Famciclovir-to-Penciclovir Pathway

Famciclovir serves as a cornerstone in the management of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1] Its clinical success is predicated on its efficient oral absorption and subsequent metabolic conversion to the pharmacologically active nucleoside analogue, penciclovir.[2] Understanding the nuances of this bioactivation is paramount for both preclinical and clinical research. The term "Hydroxy famciclovir" is not standard nomenclature; the critical hydroxyl groups that confer antiviral activity are present on the active metabolite, penciclovir, which is chemically known as 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine.

This guide will therefore focus on the two key molecular entities in this pathway:

-

6-Deoxypenciclovir (BRL 42359): The immediate, inactive metabolite formed by the de-acetylation of famciclovir. Its primary relevance lies in its role as the direct substrate for the final activation step.

-

Penciclovir (BRL 39123): The active antiviral agent, which, after intracellular phosphorylation, potently inhibits viral DNA synthesis.[3]

A thorough pharmacological profiling of this pathway is essential for identifying new chemical entities with improved pharmacokinetic or pharmacodynamic properties, understanding potential drug-drug interactions, and establishing robust quality control measures.

Metabolic Activation: From an Inactive Prodrug to a Potent Antiviral

The conversion of famciclovir to penciclovir is a rapid, two-step process that occurs predominantly during first-pass metabolism in the intestine and liver.[4] This efficient bioactivation is a key determinant of penciclovir's high oral bioavailability.[4]

The metabolic cascade is as follows:

-

De-acetylation: Famciclovir undergoes rapid hydrolysis of its two acetyl groups to form the intermediate metabolite, 6-deoxypenciclovir.

-

Oxidation: The pivotal activation step involves the oxidation of the 6-position of the purine ring of 6-deoxypenciclovir by the cytosolic enzyme aldehyde oxidase (AO) , yielding the active drug, penciclovir.[5][6] It is noteworthy that while xanthine oxidase can also catalyze this reaction to a lesser extent in some species, in humans, aldehyde oxidase is the principal enzyme responsible.[5][6]

digraph "Metabolic Activation of Famciclovir" {

graph [splines=ortho, nodesep=0.8, ranksep=1.2];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2.5, height=1];

Famciclovir [label="Famciclovir\n(Oral Prodrug)", fillcolor="#F1F3F4", fontcolor="#202124"];

Deoxypenciclovir [label="6-Deoxypenciclovir\n(Inactive Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"];

Penciclovir [label="Penciclovir\n(Active Antiviral Agent)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Enzyme1 [label="Esterases\n(Intestine and Liver)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];

Enzyme2 [label="Aldehyde Oxidase (AO)\n(Liver Cytosol)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];

Famciclovir -> Deoxypenciclovir [label=" De-acetylation", fontcolor="#5F6368", color="#4285F4", arrowhead=vee];

Deoxypenciclovir -> Penciclovir [label=" Oxidation", fontcolor="#5F6368", color="#EA4335", arrowhead=vee];

Enzyme1 -> Famciclovir [style=dashed, arrowhead=none, color="#4285F4"];

Enzyme2 -> Deoxypenciclovir [style=dashed, arrowhead=none, color="#EA4335"];

}

Figure 2: Workflow for the Plaque Reduction Assay.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It is crucial for determining the therapeutic index of an antiviral compound (CC50/IC50).[7]

Objective: To determine the 50% cytotoxic concentration (CC50) of penciclovir and 6-deoxypenciclovir.

Materials:

-

Cell Line: Vero cells (or the same cell line used in the antiviral assay).

-

Media: DMEM with 10% FBS.

-

Test Compounds: Penciclovir and 6-deoxypenciclovir.

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.

-

Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.

Protocol:

-

Cell Seeding: Seed Vero cells in a 96-well plate and incubate for 24 hours.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).

-

MTT Addition: Add 10 µL of the MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined from the dose-response curve.

Mechanism of Action Studies

This assay confirms the enzymatic conversion of 6-deoxypenciclovir to penciclovir.

Objective: To measure the kinetics of 6-deoxypenciclovir oxidation by human liver cytosol.

Materials:

-

Enzyme Source: Human liver S9 fraction or cytosol.

-

Substrate: 6-deoxypenciclovir.

-

Cofactors: None required for aldehyde oxidase.

-

Reaction Buffer: Potassium phosphate buffer (pH 7.4).

-

Analytical System: HPLC with UV or mass spectrometry detection.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the human liver cytosol, reaction buffer, and 6-deoxypenciclovir.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile to precipitate the proteins.

-